6-methoxy-N-[2-(pyridin-2-yl)ethyl]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide
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Overview
Description
6-methoxy-N-[2-(pyridin-2-yl)ethyl]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide is a complex organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Preparation Methods
The synthesis of 6-methoxy-N-[2-(pyridin-2-yl)ethyl]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide typically involves multiple steps, starting with the preparation of the indazole core. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-nitrobenzaldehyde with hydrazine hydrate can yield the indazole core, which is then further functionalized to introduce the methoxy and pyridinyl groups . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group in the precursor can be reduced to an amine, which is crucial for the cyclization step.
Substitution: The pyridinyl group can participate in nucleophilic substitution reactions, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
6-methoxy-N-[2-(pyridin-2-yl)ethyl]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are explored for their potential as enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in cancer and infectious diseases
Mechanism of Action
The mechanism of action of 6-methoxy-N-[2-(pyridin-2-yl)ethyl]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function. Pathways involved may include signal transduction pathways that regulate cell growth and apoptosis .
Comparison with Similar Compounds
Compared to other indazole derivatives, 6-methoxy-N-[2-(pyridin-2-yl)ethyl]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Similar compounds include:
N-[5-(1,1-dioxo-1λ6-isothiazolidin-2-yl)-3a,7a-dihydro-1H-indazol-3-yl]-2-naphthalen-2-yl-acetamide: Known for its CDK inhibitory activity.
6-methoxy-pyridin-2-yl-methanol: Another compound with a methoxy and pyridinyl group, used in different contexts. These comparisons highlight the versatility and potential of this compound in various scientific applications.
Properties
Molecular Formula |
C20H20N4O2 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
6-methoxy-N-(2-pyridin-2-ylethyl)-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide |
InChI |
InChI=1S/C20H20N4O2/c1-26-17-7-4-6-15-14(17)8-9-16-18(15)23-24-19(16)20(25)22-12-10-13-5-2-3-11-21-13/h2-7,11H,8-10,12H2,1H3,(H,22,25)(H,23,24) |
InChI Key |
CCOBNEVFQSVQCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CCC3=C(NN=C32)C(=O)NCCC4=CC=CC=N4 |
Origin of Product |
United States |
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